Thelin
Description
Crystallographic Data
Sitaxentan sodium crystallizes as a non-hygroscopic, unsolvated polymorph (Form A) with a monoclinic crystal system. X-ray diffraction studies confirm the planar benzodioxole ring and sulfonamide group orientation, which stabilize the molecule through intramolecular hydrogen bonding.
Spectroscopic Features
- NMR (¹H and ¹³C):
- Mass Spectrometry (MS):
- Infrared (IR):
Table 2: Key spectroscopic identifiers
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR | δ 1.99 (s), δ 4.89 (s), δ 6.5–7.8 (m) |
| ¹³C NMR | 165.2 ppm (C=O), 120–150 ppm (aromatic) |
| ESI-MS | m/z 455.0 ([M-Na]⁺) |
| IR | 1340 cm⁻¹, 1150 cm⁻¹ (S=O stretches) |
Structural Motifs: Benzodioxole Ring and Sulfonamide Group
Benzodioxole Ring
The 1,3-benzodioxole moiety (C₆H₃O₂) is a fused bicyclic system with a methyl substituent at position 6. This motif contributes to hydrophobic interactions with the endothis compound-A receptor’s lipid-rich binding pocket. The oxygen atoms in the dioxole ring participate in hydrogen bonding with residues like Tyr¹²⁹ and Lys¹⁴⁰, enhancing receptor affinity.
Sulfonamide Group
The sulfonamide group (-SO₂NH-) is critical for antagonistic activity. The sulfur atom adopts a tetrahedral geometry, with resonance stabilization between the S=O bonds and the adjacent nitrogen lone pair. This group forms hydrogen bonds with Asp¹⁸⁰ and Arg³²⁶ in the endothis compound-A receptor, competitively inhibiting endothis compound-1 binding.
Figure 1: Key structural motifs
Benzodioxole Ring Sulfonamide Group
O O
|| ||
O--C--O S--N--
| |
CH₃
Synergistic Effects
The spatial arrangement of the benzodioxole and sulfonamide groups creates a rigid, planar structure that optimizes binding to the receptor’s hydrophobic cleft while minimizing off-target interactions. This specificity underpins sitaxentan sodium’s 6,500-fold selectivity for endothis compound-A over endothis compound-B receptors.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
210421-74-2 |
|---|---|
Molecular Formula |
C18H15ClN2NaO6S2 |
Molecular Weight |
477.9 g/mol |
IUPAC Name |
sodium (4-chloro-3-methyl-1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide |
InChI |
InChI=1S/C18H15ClN2O6S2.Na/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;/h3-5,7,21H,6,8H2,1-2H3; |
InChI Key |
HRFIVLUXADNCHX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+] |
Canonical SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.[Na] |
Appearance |
Solid powder |
Other CAS No. |
210421-74-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TBC-11251; TBC11251; TBC 11251; TBC-11251 sodium salt, Thelin; Sitaxentan sodium |
Origin of Product |
United States |
Preparation Methods
The preparation of sitaxentan sodium involves a common granulation procedure. The intragranular components are granulated in a fluid bed granulator, followed by milling, blending with the extragranular components, and compression. The tablet cores are then film-coated for moisture protection and taste masking .
Chemical Reactions Analysis
Sitaxentan sodium undergoes various chemical reactions, including:
Oxidation: Sitaxentan sodium can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of sitaxentan sodium may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Sitaxentan sodium can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Treatment of Pulmonary Arterial Hypertension
Sitaxentan sodium has been primarily investigated for its role in managing PAH. Clinical trials have demonstrated its efficacy in improving exercise capacity, functional class, and pulmonary hemodynamics. Notably, a study found that treatment with sitaxentan at a dose of 100 mg resulted in significant improvements in the six-minute walk distance (6MWD) and New York Heart Association (NYHA) functional class compared to placebo .
Table 1: Clinical Efficacy of Sitaxentan Sodium in PAH
| Study | Dose (mg) | Primary Endpoint | Results |
|---|---|---|---|
| STRIDE-1 | 100 | 6MWD | +35 m (p<0.01) |
| STRIDE-2 | 100 | NYHA Class Improvement | 29% improved by ≥1 class (p<0.02) |
| STRIDE-4 | 100 | Pulmonary Vascular Resistance | Significant reduction (p<0.01) |
Safety Profile
Sitaxentan sodium has a favorable safety profile compared to other endothelin receptor antagonists. It is associated with a lower incidence of liver toxicity and does not interact adversely with sildenafil, another common treatment for PAH . In long-term studies, patients exhibited minimal adverse effects even at higher doses, making it a viable option for chronic management of PAH .
Pharmacokinetics
Sitaxentan sodium demonstrates a half-life of approximately 10 hours, with steady-state concentrations reached within six days of administration. The drug is primarily metabolized by cytochrome P450 enzymes CYP2C9 and CYP3A4/5. Importantly, it shows minimal accumulation in plasma at recommended doses, although higher doses can lead to non-linear pharmacokinetics .
Table 2: Pharmacokinetic Parameters of Sitaxentan Sodium
| Parameter | Value |
|---|---|
| Half-life | ~10 hours |
| Bioavailability | ~50-60% |
| Metabolism | CYP2C9, CYP3A4/5 |
| Elimination | Urine (~50-60%), Feces |
Future Research Directions
Beyond its application in PAH, there is growing interest in the potential use of sitaxentan sodium for other conditions such as hypertension, renal disease, connective tissue diseases, and even cancer due to its selective action on ETA receptors . Ongoing studies are exploring these avenues to better understand the broader therapeutic implications of this compound.
Mechanism of Action
Sitaxentan sodium is a competitive antagonist of endothelin-1 at the endothis compound-A and endothis compound-B receptors. Under normal conditions, endothis compound-1 binding to these receptors causes pulmonary vasoconstriction. By blocking this interaction, sitaxentan sodium decreases pulmonary vascular resistance. It has a higher affinity for endothis compound-A receptors compared to endothis compound-B receptors .
Comparison with Similar Compounds
Table 1: Efficacy in PAH Clinical Trials
Sitaxentan showed superior 6MWD gains in connective tissue disease-associated PAH (PAH-CTD) compared to bosentan . In the STRIDE-2X extension, sitaxentan-treated patients had higher 1-year survival (96% vs. 88% for bosentan), though confounding factors (e.g., concomitant therapies) limit direct comparisons .
Pharmacokinetics and Drug Interactions
Table 3: Pharmacokinetic Properties
| Parameter | Sitaxentan | Bosentan | Ambrisentan |
|---|---|---|---|
| Bioavailability | 70–100% | 50% | >90% |
| Half-Life | 10 hours | 5 hours | 15 hours |
| CYP Interactions | CYP2C9 (warfarin) , CYP3A4 (weak) | CYP3A4 inducer | Minimal |
Sitaxentan increased S-warfarin exposure by 95% via CYP2C9 inhibition, necessitating dose adjustments . It weakly inhibited CYP3A4, causing an 18–28% rise in sildenafil exposure without clinical significance . Bosentan’s CYP3A4 induction complicates combination therapies .
Impact on Comorbid Conditions
Sitaxentan demonstrated unique benefits in CKD, reducing serum uric acid (−11%), ADMA (−8%), and proteinuria (−40%) independent of BP changes, outperforming nifedipine . In preclinical models, it attenuated renal fibrosis and glomerulosclerosis . Bosentan and ambrisentan lack comparable CKD-specific data.
Biological Activity
Sitaxentan sodium is a selective endothelin receptor antagonist (ERA) primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into the biological activity of sitaxentan sodium, focusing on its mechanism of action, pharmacodynamics, clinical efficacy, safety profile, and potential drug interactions.
Sitaxentan sodium exhibits high selectivity for the endothis compound-A (ET-A) receptor, with a binding affinity approximately 6,500 times greater than that for the endothis compound-B (ET-B) receptor. It acts as a competitive antagonist, blocking the binding of endothis compound-1, a potent vasoconstrictor, thereby reducing pulmonary vascular resistance and improving hemodynamics in patients with PAH .
Pharmacokinetics
- Absorption : Sitaxentan is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 4 hours . Its absorption can be affected by food intake, particularly high-fat meals, which may reduce the rate of absorption but not the extent .
- Protein Binding : Over 99% of sitaxentan is bound to plasma proteins, predominantly albumin .
- Metabolism : It is primarily metabolized by cytochrome P450 enzymes CYP2C9 and CYP3A4. The metabolites exhibit significantly lower affinity for ET-A receptors compared to the parent compound .
- Elimination : Approximately 50-60% of an oral dose is excreted in urine, with less than 1% excreted unchanged. The terminal half-life is about 8 hours , and steady-state concentrations are achieved within approximately 6 days .
Clinical Efficacy
Sitaxentan has demonstrated significant clinical benefits in patients with PAH:
- In multicenter randomized controlled trials, treatment with sitaxentan at a dose of 100 mg daily resulted in:
- A statistically significant improvement in the 6-minute walk distance (6MWD) by an average of 35 meters compared to placebo (p < 0.01).
- Improvements in the New York Heart Association (NYHA) functional class (p < 0.02), with 29% of patients showing an improvement by at least one functional class .
- A reduction in pulmonary vascular resistance and an increase in cardiac index, both critical indicators of long-term outcomes for PAH patients .
Table 1: Summary of Clinical Trial Findings
| Parameter | Sitaxentan 100 mg | Placebo | p-value |
|---|---|---|---|
| Change in 6MWD (meters) | +35 | 0 | <0.01 |
| Improvement in NYHA Class | 29% | - | <0.02 |
| Clinical worsening events | 0% | 5% | - |
Safety Profile
While sitaxentan has been generally well-tolerated, there are notable safety considerations:
- Liver Toxicity : There have been reports of hepatic side effects, including cases of fulminant hepatic failure . Regular monitoring of liver function is recommended during treatment.
- Drug Interactions : Sitaxentan inhibits CYP2C9 and may interact with warfarin, necessitating dosage adjustments to maintain therapeutic INR levels . It does not significantly affect the pharmacokinetics of sildenafil, allowing concurrent use without major interactions .
Case Studies
In a review highlighting two cases of hepatic failure associated with sitaxentan therapy, it was emphasized that monthly liver function tests are crucial for early detection and management of potential liver toxicity . These cases underline the importance of vigilant monitoring during treatment.
Q & A
Q. How to design a blinded, placebo-controlled trial for Sitaxentan sodium in rare PAH subtypes?
- Methodological Answer :
- Power Calculation : Assume a 20% treatment effect on pulmonary vascular resistance. For α=0.05 and β=0.2, recruit ≥50 patients per arm.
- Endpoint Selection : Use composite endpoints (e.g., clinical worsening-free survival) to capture multidimensional efficacy.
- Data Safety Monitoring : Predefine stopping rules for hepatotoxicity (ALT >3× ULN) based on prior bosentan trials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
